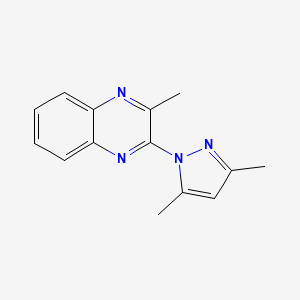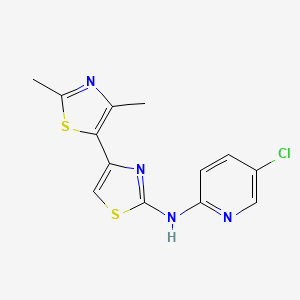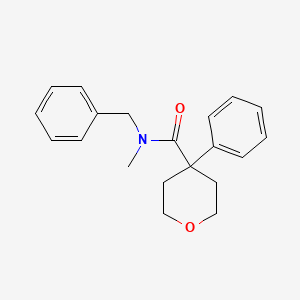
8-quinolinyl (4-chlorophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-quinolinyl (4-chlorophenyl)acetate, also known as QCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. QCA is a derivative of chloroquine, a well-known antimalarial drug, and has been shown to have a range of biological effects that make it a valuable tool for studying various physiological and biochemical processes.
作用机制
8-quinolinyl (4-chlorophenyl)acetate is believed to exert its biological effects by inhibiting lysosomal function and inducing autophagy. It has also been shown to modulate the activity of various signaling pathways, including the mTOR pathway. Additionally, 8-quinolinyl (4-chlorophenyl)acetate has been shown to have direct effects on mitochondrial function, including the inhibition of complex III of the electron transport chain.
Biochemical and Physiological Effects:
Studies have shown that 8-quinolinyl (4-chlorophenyl)acetate can induce autophagy in a variety of cell types, including cancer cells, and can also inhibit the growth and proliferation of cancer cells. 8-quinolinyl (4-chlorophenyl)acetate has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, 8-quinolinyl (4-chlorophenyl)acetate has been shown to have antiviral effects against a range of viruses, including Zika virus and dengue virus.
实验室实验的优点和局限性
One of the main advantages of using 8-quinolinyl (4-chlorophenyl)acetate in scientific research is its ability to induce autophagy and modulate lysosomal function. This makes it a valuable tool for studying various cellular processes, including protein degradation and organelle turnover. However, one limitation of using 8-quinolinyl (4-chlorophenyl)acetate is its potential toxicity, particularly at high concentrations. Careful dose-response studies are necessary to ensure that 8-quinolinyl (4-chlorophenyl)acetate is used safely and effectively in laboratory experiments.
未来方向
There are several potential future directions for research on 8-quinolinyl (4-chlorophenyl)acetate. One area of interest is the development of 8-quinolinyl (4-chlorophenyl)acetate derivatives with improved potency and selectivity for specific targets. Additionally, further studies are needed to fully elucidate the mechanisms of action of 8-quinolinyl (4-chlorophenyl)acetate and its potential therapeutic applications in various disease states. Finally, the use of 8-quinolinyl (4-chlorophenyl)acetate in combination with other compounds, such as chemotherapeutic agents, may enhance its therapeutic potential and improve treatment outcomes.
合成方法
The synthesis of 8-quinolinyl (4-chlorophenyl)acetate involves the reaction of 4-chlorobenzoyl chloride with 8-aminoquinoline in the presence of a suitable base, followed by acetylation with acetic anhydride. This method has been optimized to produce high yields of pure 8-quinolinyl (4-chlorophenyl)acetate with minimal side products.
科学研究应用
8-quinolinyl (4-chlorophenyl)acetate has been used in a wide range of scientific research applications, including studies of autophagy, lysosomal function, and mitochondrial dysfunction. It has also been investigated for its potential as a therapeutic agent in the treatment of cancer, neurodegenerative diseases, and viral infections.
属性
IUPAC Name |
quinolin-8-yl 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c18-14-8-6-12(7-9-14)11-16(20)21-15-5-1-3-13-4-2-10-19-17(13)15/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSSBWPHRGOYKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(=O)CC3=CC=C(C=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Quinolinyl (4-chlorophenyl)acetate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-methyl-1-piperazinyl)carbonothioyl]-3-nitrobenzamide](/img/structure/B5806835.png)

![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5806860.png)
![N'-[(5-bromo-2-furoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5806862.png)


![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5806884.png)
![methyl 4,5-dimethyl-2-[(1-pyrrolidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5806887.png)
![4-(3-{[(2-{3-[4-(dimethylamino)phenyl]-1-methyl-2-propen-1-ylidene}hydrazino)(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5806899.png)
![4-{[(5-chloro-2-methoxybenzoyl)amino]methyl}benzoic acid](/img/structure/B5806900.png)



